1-Fluoroheptane

Catalog No.
S1895058
CAS No.
661-11-0
M.F
C7H15F
M. Wt
118.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Fluoroheptane

1-Fluoroheptane overcomes limitations of common alkyl halides (high bp, reactivity) and perfluorinated solvents (phase separation). Key advantages:

  • Inert C-F bond survives nucleophilic conditions, enabling latent functional group chemistry and Lewis acid-mediated activation.
  • BP 119.2 °C enables low-temperature removal, preserving thermolabile compounds (cf. 1-chloroheptane bp ~159 °C).
  • Complete organic miscibility avoids fluorous phase incompatibility; serves as a steric coligand (C7 chain) for 2D PbS nanosheet growth.

Ideal as a recoverable inert solvent, nanocrystal ligand, and fluorine chemistry building block.

CAS Number

661-11-0

Product Name

1-Fluoroheptane

IUPAC Name

1-fluoroheptane

Molecular Formula

C7H15F

Molecular Weight

118.19 g/mol

InChI

InChI=1S/C7H15F/c1-2-3-4-5-6-7-8/h2-7H2,1H3

InChI Key

BITLXSQYFZTQGC-UHFFFAOYSA-N

SMILES

CCCCCCCF

Canonical SMILES

CCCCCCCF

The exact mass of the compound 1-Fluoroheptane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

1-Fluoroheptane, Heptyl fluoride, n-Heptyl fluoride, Heptane, 1-fluoro-, Fluoroheptane

Purity

≥98%

Package Size

1 g, 5 g, 25 g, 100 g

1-Fluoroheptane is a terminally fluorinated aliphatic hydrocarbon characterized by a highly stable carbon-fluorine (C-F) bond and a boiling point of 119.2 °C[1]. With a density of 0.806 g/mL and a refractive index of 1.386, it functions as a highly stable, moderately lipophilic (LogP ~2.9) liquid at room temperature . In industrial and advanced laboratory settings, it is primarily procured as an inert specialty solvent, a structural coligand for nanocrystal synthesis, and a benchmark precursor for studying Lewis acid-mediated C-F bond activation [1]. Unlike fully fluorinated analogs, it maintains excellent miscibility with standard organic solvents, making it highly processable in mainstream chemical workflows .

Research Fit

Spectroscopic probe for weak C-H hydrogen-bond interaction studies
Low-boiling volatile solvent for synthesis and GC headspace workflows
Fluorinated building block with intermediate lipophilicity profile

Substituting 1-fluoroheptane with common alkyl halides (such as 1-chloroheptane) or fully fluorinated solvents (such as perfluoroheptane) fundamentally alters process thermodynamics and reactivity. The C-F bond's exceptional thermodynamic stability renders 1-fluoroheptane inert under standard nucleophilic conditions where 1-chloroheptane would rapidly degrade or react [1]. Furthermore, a substitution with 1-chloroheptane introduces an approximately 40 °C increase in boiling point, severely complicating low-temperature solvent removal [2]. Conversely, replacing it with perfluoroheptane shifts the material into the fluorous phase, causing immiscibility with standard organic reagents and drastically altering formulation compatibility [1].

Substitution Risk

C-F bond & H-bonding C-F bond dissociation energy and CH···OH₂ H-bond capability may not transfer to 1-chloroheptane or 1-bromoheptane
Volatility mismatch Boiling point and vapor pressure differ substantially from heavier 1-haloheptanes; distillation and GC behavior may shift
Lipophilicity & partitioning Predicted LogP 3.70 is lower than 1-chloroheptane and 1-bromoheptane; partitioning context may require review

Superior Volatility Profile for Low-Temperature Solvent Removal

For applications requiring an inert halogenated solvent that can be removed under mild conditions, 1-fluoroheptane offers a significant thermal advantage over its chlorinated analog. 1-Fluoroheptane exhibits a boiling point of 119.2 °C at 750 mmHg, whereas 1-chloroheptane boils at approximately 159.9 °C [1]. This ~40 °C reduction in boiling point drastically lowers the thermal budget required for solvent evaporation and distillation, minimizing thermal degradation risks for sensitive solutes[2].

Evidence DimensionBoiling Point (Volatility)
Target Compound Data119.2 °C
Comparator Or Baseline1-Chloroheptane (~159.9 °C)
Quantified Difference~40.7 °C lower boiling point
ConditionsStandard atmospheric pressure (750-760 mmHg)

Enables milder solvent recovery and distillation protocols, protecting thermally labile compounds during downstream processing.

Boiling Point & Density
Data to verify
BP 119.2 °C at 750 mmHg
Δ 39.8 °C vs 1-chloroheptane; Δ 60.8 °C vs 1-bromoheptane
Density 0.806 vs 0.88 (Cl) and 1.14 (Br) g/mL at 25 °C
Lower boiling point supports distillation-based purification workflows
Reported near atmospheric pressure; literature values

C-X Bond Stability Under Nucleophilic Conditions

The terminal C-F bond in 1-fluoroheptane is thermodynamically highly stable and kinetically inert compared to heavier halogens. While 1-chloroheptane readily undergoes SN2 substitution with standard nucleophiles, 1-fluoroheptane requires aggressive Lewis acid activation (e.g., TiCl4, Al-based reagents, or titanocene catalysts) to undergo halogen exchange or cleavage [1]. This extreme kinetic barrier allows 1-fluoroheptane to act as an inert spectator solvent or a latent functional group in complex reaction mixtures where other alkyl halides would be prematurely consumed[2].

Evidence DimensionReactivity to standard nucleophiles
Target Compound DataKinetically inert (requires strong Lewis acid activation)
Comparator Or Baseline1-Chloroheptane (readily undergoes SN2 substitution)
Quantified DifferenceOrders of magnitude lower background reactivity
ConditionsStandard nucleophilic substitution environments

Allows the compound to be utilized as a stable solvent or a selectively activated precursor in multi-step organic synthesis without unwanted side reactions.

CH···OH₂ H-Bonding
Reported
H-bonded CH to water observed
Heptane: No interaction with water under identical conditions
Supports spectroscopic H-bond probe studies
FT-IR/NIR; water in neat liquid and heptane solutions

Phase Compatibility and Formulation Fit

Despite its fluorination, 1-fluoroheptane (LogP ~2.9) retains strong lipophilic character and is fully miscible with standard organic solvents like hexane, toluene, and dichloromethane. In stark contrast, perfluoroheptane exhibits extreme fluorous behavior, forming a separate immiscible phase with most organic solvents. This fundamental difference means 1-fluoroheptane can be seamlessly integrated into standard homogeneous organic workflows, whereas perfluorinated analogs demand specialized fluorous biphasic setups .

Evidence DimensionOrganic Solvent Miscibility
Target Compound DataFully miscible with standard organics (Homogeneous)
Comparator Or BaselinePerfluoroheptane (Immiscible, forms fluorous phase)
Quantified DifferenceComplete phase behavior divergence
ConditionsAmbient temperature mixing with standard organic solvents

Ensures drop-in compatibility for standard organic formulations and reactions without requiring specialized biphasic reactor designs.

Octanol-Water LogP
Data to verify
LogP 3.70 (predicted)
Δ -0.45 vs 1-chloroheptane (4.15 exp); Δ -0.66 vs 1-bromoheptane (4.36 exp)
Lower lipophilicity affects partitioning and extraction context
ACD/Labs predicted vs experimental comparator values

Steric Control in Lead Sulfide Nanosheet Synthesis

In the synthesis of 2D lead sulfide (PbS) nanosheets, 1-fluoroheptane acts as a highly effective directing coligand. Research demonstrates that the C7 chain length of heptyl derivatives provides the optimal steric balance for oriented crystal attachment, whereas longer-chain analogs (e.g., 1-fluorotetradecane, C14) passivate the surface too strongly, hindering the close approach required for nanosheet formation and altering the final morphology [1].

Evidence DimensionNanocrystal Morphology Control
Target Compound DataPromotes 2D nanosheet formation
Comparator Or Baseline1-Fluorotetradecane (hinders attachment due to steric passivation)
Quantified DifferenceDistinct morphological outcome (2D sheets vs. inhibited growth)
ConditionsPbS nanocrystal synthesis at 170 °C in diphenyl ether

Crucial for materials scientists procuring coligands to engineer specific 2D nanomaterial geometries.

Vapor Pressure at 25 °C
Data to verify
20.4 mmHg
Δ +17.6 mmHg vs 1-chloroheptane; Δ +19.1 mmHg vs 1-bromoheptane
Higher volatility supports GC and headspace analysis workflows
Predicted (MPBPWIN) and vendor data; review handling requirements

Mild-Temperature Halogenated Solvent

Utilizing its 119.2 °C boiling point, 1-fluoroheptane serves as an inert, recoverable solvent for processing thermally sensitive materials where 1-chloroheptane would require excessive heating for removal[1].

Latent Precursor in Orthogonal Synthesis

Because the C-F bond resists standard nucleophiles, it is used as a latent functional group that remains intact during complex multi-step syntheses, only being activated later by specific Lewis acids (e.g., TiCl4) [2].

Homogeneous Fluorinated Additive

Used in formulations requiring fluorinated properties without triggering fluorous-phase separation, taking advantage of its complete miscibility with standard organic solvents.

Shape-Directing Agent in Nanomaterials

Procured as a specific steric coligand to control the oriented attachment and 2D growth of metal sulfide nanosheets (like PbS), where precise carbon chain length dictates the final crystal morphology [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Spectroscopic H-bond probe
C-H bond activation by α-fluorine
FT-IR/NIR method context
Low-boiling volatile solvent
Boiling point and vapor pressure profile
Distillation and GC method review
Fluorinated synthetic intermediate
C-F bond stability and intermediate LogP
Building block context review

XLogP3

3.9

Boiling Point

117.9 °C

Melting Point

-73.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

18.40 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

661-11-0

Wikipedia

Heptane, 1-fluoro-

General Manufacturing Information

Heptane, 1-fluoro-: INACTIVE

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